molecular formula C19H16ClN5O B2967794 3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole CAS No. 941913-09-3

3-(2-chlorophenyl)-5-(1-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole

Cat. No. B2967794
CAS RN: 941913-09-3
M. Wt: 365.82
InChI Key: YWXDIRWRGNRHNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield .


Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional arrangement of atoms in the molecule .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions required and the products formed .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

If the compound is a drug or enzyme, this would involve studying how it interacts with its target to produce its effect .

Safety and Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This would involve discussing potential future research directions, such as new synthetic routes, applications, or modifications to the compound .

properties

IUPAC Name

3-(2-chlorophenyl)-5-[1-(2-ethylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-3-13-8-4-7-11-16(13)25-12(2)17(22-24-25)19-21-18(23-26-19)14-9-5-6-10-15(14)20/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXDIRWRGNRHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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